2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone is a synthetic organic compound characterized by its trifluoromethyl groups, which significantly influence its chemical behavior and biological activity. The molecular formula for this compound is C₈H₅F₃O, and it has a molar mass of 174.12 g/mol. This compound features a ketone functional group, making it a member of the ketone family. Its structure can be represented as follows:
The presence of multiple fluorine atoms contributes to its unique properties, including increased lipophilicity and altered reactivity compared to non-fluorinated analogs .
These reactions are facilitated by the electron-withdrawing nature of the trifluoromethyl groups, which enhance the electrophilicity of the carbonyl carbon .
The biological activity of 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone is an area of active research. Compounds with trifluoromethyl groups often exhibit unique pharmacological properties:
The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone typically involves several steps:
Alternative methods may include direct functionalization techniques that utilize transition metal catalysts to facilitate the incorporation of fluorine atoms .
The applications of 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone span various fields:
The unique properties imparted by the trifluoromethyl groups make this compound valuable in these applications .
Interaction studies involving 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone focus on its behavior in biological systems:
These studies are crucial for assessing the safety and effectiveness of compounds intended for therapeutic use .
Several compounds share structural similarities with 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone. Here are some notable examples:
Compound Name | CAS Number | Key Differences |
---|---|---|
1-(4-Fluorophenyl)-2,2,2-trifluoroethanone | 124004-75-7 | Contains a para-fluorophenyl group instead of a trifluorophenyl group. |
1-(3-Fluorophenyl)-2,2,2-trifluoroethanone | 845823-06-5 | Features a meta-fluorophenyl group; differing sterics may affect reactivity. |
1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone | 1256467-41-0 | Contains a dimethylamino group which may alter biological activity significantly. |
These compounds illustrate variations in substitution patterns that can lead to different chemical and biological properties while maintaining a similar core structure .